Spectroscopic and Synthetic Guide to 2-Ethynyl-4-methoxythiazole
Spectroscopic and Synthetic Guide to 2-Ethynyl-4-methoxythiazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-ethynyl-4-methoxythiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route and presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on closely related structural analogs. Detailed experimental protocols for the synthesis and characterization are also provided to facilitate its preparation and identification in a laboratory setting.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-ethynyl-4-methoxythiazole. These predictions are derived from the analysis of structurally similar compounds, including 4-methylthiazole, and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Ethynyl-4-methoxythiazole
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1 - 7.3 | s | 1H | H5 |
| ~4.0 | s | 3H | -OCH₃ |
| ~3.3 - 3.5 | s | 1H | ≡C-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Ethynyl-4-methoxythiazole
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C4 |
| ~145 | C2 |
| ~110 | C5 |
| ~80 | C≡CH |
| ~78 | C≡CH |
| ~57 | -OCH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-Ethynyl-4-methoxythiazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | ≡C-H stretch |
| ~2110 | Medium | C≡C stretch |
| ~1600, ~1500, ~1450 | Medium-Strong | Thiazole ring C=C and C=N stretching |
| ~1250 | Strong | C-O-C asymmetric stretch |
| ~1050 | Strong | C-O-C symmetric stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2-Ethynyl-4-methoxythiazole
| m/z | Interpretation |
| [M]+ | Molecular ion peak |
| [M-CH₃]+ | Loss of a methyl radical from the methoxy group |
| [M-OCH₃]+ | Loss of a methoxy radical |
| [M-C₂H]+ | Loss of the ethynyl group |
Experimental Protocols
The synthesis of 2-ethynyl-4-methoxythiazole can be achieved through a multi-step process involving the formation of a 2-halo-4-methoxythiazole intermediate, followed by a Sonogashira coupling with a protected alkyne, and subsequent deprotection.
Synthesis of 2-Bromo-4-methoxythiazole (Intermediate)
A plausible route to the key intermediate, 2-bromo-4-methoxythiazole, can be adapted from the synthesis of similar 2-bromothiazoles. This typically involves the Sandmeyer-type reaction of a 2-amino-4-methoxythiazole precursor.
Procedure:
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To a solution of 2-amino-4-methoxythiazole in an appropriate acidic medium (e.g., aqueous HBr), cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise.
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The resulting diazonium salt solution is then added to a solution of copper(I) bromide in aqueous HBr.
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The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution reaction.
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Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 2-bromo-4-methoxythiazole.
Sonogashira Coupling of 2-Bromo-4-methoxythiazole with Trimethylsilylacetylene
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.
Procedure:
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To a solution of 2-bromo-4-methoxythiazole and trimethylsilylacetylene in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added.
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The reaction mixture is degassed and stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or elevated temperature until the reaction is complete (monitored by TLC or GC-MS).
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The reaction mixture is then filtered, and the solvent is removed under reduced pressure.
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The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.
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The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude 2-(trimethylsilylethynyl)-4-methoxythiazole, which can be purified by column chromatography.
Deprotection of 2-(Trimethylsilylethynyl)-4-methoxythiazole
The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne. A mild and effective method for this transformation is the use of potassium carbonate in methanol.[1]
Procedure:
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To a solution of 2-(trimethylsilylethynyl)-4-methoxythiazole in methanol, potassium carbonate is added.[1]
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The mixture is stirred at room temperature for a few hours, and the progress of the reaction is monitored by TLC.[1]
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Upon completion, the solvent is removed under reduced pressure.[1]
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The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).[1]
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-ethynyl-4-methoxythiazole. Further purification can be achieved by column chromatography if necessary.[1]
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the spectroscopic techniques used for characterization.
Caption: Proposed synthetic workflow for 2-ethynyl-4-methoxythiazole.
Caption: Spectroscopic characterization workflow for the final product.
